3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Description
This compound is a hydrochloride salt of a pyrazolo[4,3-c]pyridine derivative substituted with a 3-fluorobenzyloxymethyl group at the 3-position and a methyl group at the 1-position. Its molecular formula is C₁₅H₁₉ClFN₃O, with a molecular weight of 311.79 g/mol (CAS: 1332529-63-1, MDL: MFCD19103433) . The 3-fluorobenzyloxy moiety introduces both hydrophobicity and electronic effects, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxymethyl]-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O.ClH/c1-19-15-5-6-17-8-13(15)14(18-19)10-20-9-11-3-2-4-12(16)7-11;/h2-4,7,17H,5-6,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKRDEIWDIJLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)COCC3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS: 1332529-63-1) is a synthetic compound with a unique pyrazolo[4,3-c]pyridine structure. Its biological activity has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClFN₃O |
| Molecular Weight | 311.79 g/mol |
| CAS Number | 1332529-63-1 |
| Hazard Class | Irritant |
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of key proteins involved in cellular processes:
- CBP (CREB-binding protein) and EP300 (E1A-binding protein p300) : These proteins are crucial for transcription regulation and cell growth. Inhibition of CBP and EP300 may lead to therapeutic implications in cancer treatment and other diseases characterized by dysregulated gene expression .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the fluorobenzyl ether substituent enhances its pharmacological properties. Comparative studies with similar compounds reveal insights into how structural variations affect biological outcomes:
| Compound Name | Unique Features |
|---|---|
| 1-Methyl-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine | Lacks fluorobenzyl group; simpler structure |
| 3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | Different fluorine position may alter biological activity |
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Inhibition Studies : Interaction studies have demonstrated that this compound effectively inhibits the binding between CBP and various transcription factors. Techniques such as co-immunoprecipitation and fluorescence resonance energy transfer (FRET) have been employed to elucidate these interactions .
- In Vitro Assays : Preliminary assays have indicated that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The half-maximal inhibitory concentration (IC₅₀) values for COX inhibition were reported in various studies, highlighting its potential as an anti-inflammatory agent .
Case Studies
A notable case study involved the evaluation of the compound's effects on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in specific cancer types. Additionally, the compound's ability to modulate gene expression related to apoptosis was assessed using quantitative PCR techniques.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₉ClFN₃O
- Molecular Weight : Approximately 311.78 g/mol
- Structure : The compound features a tetrahydro-pyrazole ring fused to a pyridine moiety and contains a fluorobenzyl ether substituent. This unique structure enhances its pharmacological properties and solubility as a hydrochloride salt.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of key proteins involved in cellular processes:
- Inhibition of CBP and EP300 : It has been studied for its ability to inhibit the CREB-binding protein (CBP) and E1A-binding protein p300 (EP300). Both proteins play crucial roles in transcription regulation and cell growth, making this compound a candidate for cancer therapy and other diseases characterized by dysregulated gene expression .
Synthesis Methodology
The synthesis of this compound typically involves several key steps that ensure high yields and purity suitable for biological testing. Common methods may include:
- Formation of the Pyrazolo[4,3-c]pyridine Core : Utilizing appropriate precursors to construct the pyrazolo ring.
- Introduction of the Fluorobenzyl Group : Employing alkylation reactions to introduce the fluorobenzyl ether substituent.
- Hydrochloride Salt Formation : Converting the free base into its hydrochloride salt to enhance solubility and stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomerism: 2-Fluorobenzyl vs. 3-Fluorobenzyl Substitution
A closely related analog, 3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS: 1332531-31-3), differs only in the position of the fluorine atom on the benzyl group. Key differences include:
- Electronic Effects : The 3-fluorine may engage in distinct dipole interactions or hydrogen bonding compared to the 2-position.
- Steric Considerations : The 2-fluorine could impose greater steric hindrance near the pyrazole core.
Substituent Variations in Pyrazolo[4,3-c]pyridine Derivatives
Table 1: Comparison of Key Analogs
Key Observations:
- Antimicrobial Activity: The lead compound 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-oxazolyl-THPP) demonstrated superior activity against ESKAPE pathogens compared to nitrofurantoin, attributed to the nitrofuran "warhead" .
- Antitubercular Activity : Hydrophobic substituents (e.g., tert-butyl in benzoisoxazole derivatives) enhance pantothenate synthetase (PS) inhibition. The 3-fluorobenzyl group in the target compound may similarly improve binding to hydrophobic pockets .
- Physicochemical Properties : Substituents like methoxyethyl (in 12g) reduce melting points (119–120°C) compared to bulkier groups (e.g., propyl in 12f: 142–143°C) . The target compound’s benzyloxymethyl group likely increases hydrophobicity and melting point relative to smaller substituents.
Structure-Activity Relationships (SAR)
- This aligns with findings that hydrophobic substituents on PS inhibitors increase activity .
- Electronic Effects : Fluorine’s electronegativity may influence hydrogen bonding or dipole interactions. For example, 3-fluorine in the target compound could engage in edge-to-face aromatic interactions absent in 2-fluoro analogs .
Preparation Methods
Synthetic Routes to the Core Pyrazolopyridine Scaffold
The synthesis of the pyrazolopyridine core typically involves the cyclization of precursors containing pyrazole and pyridine moieties or their equivalents. Two main synthetic strategies are reported:
- Formation of the pyridine ring onto a pre-existing pyrazole ring
- Formation of the pyrazole ring onto a pre-existing pyridine ring
These approaches are well-documented in the literature for related pyrazolopyridine compounds and can be adapted for the tetrahydro derivatives.
A common laboratory synthesis involves:
- Starting from 3-methyl-1-phenyl-1H-pyrazole-5-amine or related pyrazole derivatives.
- Reacting with 1,3-diketones or equivalent electrophilic partners under acidic conditions to induce cyclization.
- The intermediate formed undergoes ring closure to afford the tetrahydro-pyrazolopyridine skeleton.
For scale-up, continuous flow reactors and automated synthesis platforms are utilized to improve efficiency and yield. Optimization of catalysts, solvents, and reaction parameters is performed to reduce environmental impact and production costs.
Preparation of the Hydrochloride Salt
The final step involves converting the free base to the hydrochloride salt to improve stability, solubility, and handling properties.
Representative Reaction Scheme and Conditions
Analytical and Purification Techniques
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is employed to isolate pure intermediates and final product.
- Characterization: NMR (¹H, ¹³C), Mass Spectrometry (ESI-MS), and HPLC are used to confirm structure, purity, and molecular weight.
Summary of Research Findings on Preparation
- The cyclization of pyrazole amines with diketones under acidic conditions is a reliable method to construct the tetrahydro-pyrazolopyridine core.
- Subsequent methylation and ether formation steps are efficient and provide good yields when performed under optimized conditions.
- The hydrochloride salt formation enhances compound stability and is straightforward.
- Industrial methods focus on continuous flow and green chemistry principles to improve scalability and reduce waste.
Data Tables
Table 1: Key Reaction Parameters and Yields
| Reaction Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Pyrazole amine + diketone, acid | 80-100 | Ethanol/H₂O | 60-75 | Acidic reflux for ring closure |
| N-Methylation | Methyl iodide, K₂CO₃ | 25-80 | DMF | 80-90 | Alkylation of N-atom |
| Ether Formation | 3-fluorobenzyl chloride, K₂CO₃ | 50-80 | DMF | 70-85 | O-alkylation |
| Hydrochloride Salt | HCl in ethanol | 0-25 | Ethanol | >95 | Salt precipitation |
Table 2: Physicochemical Properties of Final Compound
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazolo[4,3-c]pyridine derivatives like 3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, protection/deprotection strategies, and coupling reactions. For example, tert-butyl groups (Boc) are used to protect reactive sites during intermediate synthesis, followed by Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with XPhos ligand) to introduce aryl/heteroaryl groups . Final deprotection with acids (e.g., TFA in DCM) and purification via reverse-phase liquid chromatography (LC) yields the hydrochloride salt .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while liquid chromatography-mass spectrometry (LC-MS) monitors reaction progress and intermediate purity. For example, ¹H NMR of related pyrazolo-pyridine derivatives resolves distinct signals for methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use personal protective equipment (PPE: gloves, goggles, lab coat) and conduct reactions in a fume hood. Waste must be segregated and disposed via certified hazardous waste services. Sodium hypochlorite or similar oxidizing agents should be handled with care to avoid exothermic reactions .
Advanced Research Questions
Q. How can researchers optimize low-yielding steps in the synthesis of pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer : Catalyst screening (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligand optimization (XPhos vs. SPhos) improve cross-coupling efficiency . Solvent choice (DMF vs. THF) and temperature control (e.g., 100°C for 12 hours) enhance reaction rates. For Boc deprotection, TFA in DCM at room temperature minimizes side products .
Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR signals) for fused pyrazolo-pyridine systems?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign overlapping proton and carbon signals. For example, in ethyl 3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine derivatives, HSQC correlates methylene protons (δ 4.3 ppm) with carbons at ~60 ppm . Deuterated solvents (e.g., DMSO-d₆) improve signal resolution in hygroscopic intermediates .
Q. How do reaction conditions influence regioselectivity in pyrazolo-pyridine ring formation?
- Methodological Answer : Oxidative ring closure with NaOCl in ethanol (green chemistry approach) favors [1,2,4]triazolo[4,3-a]pyridine formation over other isomers, as demonstrated in related triazolopyridine syntheses . Acidic conditions (HCl or TFA) stabilize protonated intermediates, directing cyclization regioselectivity .
Q. What are common pitfalls in isolating the hydrochloride salt form, and how are they mitigated?
- Methodological Answer : Hydrochloride salts may precipitate as hygroscopic solids. Use anhydrous solvents (e.g., dry Et₂O) for crystallization and store under inert gas (N₂/Ar). Reverse-phase LC with acetonitrile/water gradients (0.1% HCl) improves purity .
Q. How can researchers validate the absence of toxic byproducts (e.g., Cr(VI) residues) in oxidative cyclization steps?
- Methodological Answer : Replace hazardous oxidants (CrO₃, DDQ) with NaOCl or oxoammonium salts. Inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal residues, while LC-MS identifies organic impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
